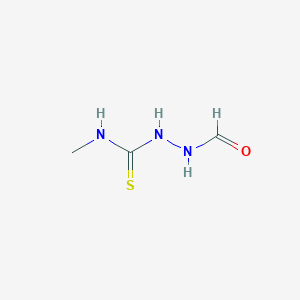![molecular formula C22H20O2 B1621654 Oxirane, [(triphénylméthoxy)méthyl]- CAS No. 69161-59-7](/img/structure/B1621654.png)
Oxirane, [(triphénylméthoxy)méthyl]-
Vue d'ensemble
Description
Oxirane, [(triphenylmethoxy)methyl]-, also known as TPM or Trityl epoxy, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has been found to have numerous applications in different fields of study.
Mécanisme D'action
are three-membered cyclic ethers. They are highly reactive due to the ring strain and polarized carbon-oxygen bond, which makes them susceptible to attack by nucleophiles. This reactivity is often harnessed in organic synthesis. For example, oxiranes can react with amines to form amino alcohols, or with carboxylic acids to form esters .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Oxirane, [(triphenylmethoxy)methyl]- in lab experiments is its high yield and purity. It is also a versatile molecule that can be used in various applications. However, one of the limitations is that it can be difficult to remove the trityl group after synthesis, which can affect the purity and yield of the final product.
Orientations Futures
For the study of Oxirane, [(triphenylmethoxy)methyl]- include its use as a fluorescent probe and as a precursor for the synthesis of other compounds.
Applications De Recherche Scientifique
Spectroscopies chiroptiques
Les dérivés de l'oxirane sont largement utilisés comme références pour les spectroscopies chiroptiques en raison de leur petite taille et de leur rigidité relative. Ces propriétés les rendent idéales pour étudier les structures moléculaires, les fréquences de vibration et les intensités infrarouges. Des calculs de chimie quantique de haut niveau, tels que les méthodes couplées en grappes incluant les excitations simples et doubles avec un traitement perturbatif des triplets (CCSD(T)), sont employés pour évaluer les structures d'équilibre et les champs de force harmoniques .
Réactions d'expansion de cycle
La polyvalence des composés oxirane est mise en évidence dans les réactions d'expansion de cycle, qui sont essentielles dans la synthèse d'hétérocycles plus grands. Les progrès récents dans ce domaine ont vu le développement de diverses stratégies, notamment les insertions, les cascades et les procédés catalysés par les métaux. Ces méthodes ont permis la création d'architectures moléculaires complexes à partir de substrats oxirane plus simples .
Synthèse de β-lactone
Les oxiranes sont des substrats clés dans la synthèse de la β-lactone, un composé ayant de nombreuses applications pharmaceutiques. La carbonylation des substrats oxirane, facilitée par des systèmes catalytiques bimetalliques, est une réaction importante dans ce contexte. Ce processus implique la coordination de l'oxirane à un catalyseur métallique, suivie de l'insertion de CO et de la formation de β-lactone .
Spectroscopie infrarouge
Les composés oxirane sont également importants dans le domaine de la spectroscopie infrarouge. Leur structure moléculaire et leurs fréquences de vibration fournissent des données de référence précieuses pour évaluer la précision des approches computationnelles basées sur la théorie de la fonctionnelle de la densité (DFT). Cela les rend essentiels pour simuler des spectres infrarouges entièrement anharmoniques .
Effets hydrophiles sur les hydrates de clathrate
L'hydrophilie induite par les groupes oxirane a été étudiée pour ses effets sur la stabilité thermodynamique des hydrates de clathrate. Comprendre comment la nature chimique des additifs influence la structure et la stabilité de ces hydrates est crucial pour des applications dans des domaines tels que le stockage et le transport des gaz .
Chimie computationnelle
En chimie computationnelle, les dérivés de l'oxirane servent de composés modèles pour tester la précision des méthodes théoriques. Leurs structures bien définies permettent de comparer les données expérimentales aux prédictions théoriques, validant ainsi divers modèles computationnels .
Analyse Biochimique
Biochemical Properties
Oxirane, [(triphenylmethoxy)methyl]- plays a crucial role in biochemical reactions, particularly in the field of polymer chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with photoinitiators such as di-(tert-butylphenyl) iodonium tetrafluoroborate and diphenyliodonium tetrafluoroborate, which are used in the photopolymerization process . These interactions facilitate the formation of polymers with varying degrees of polymerization, which can range from 4 to 108 .
Cellular Effects
Oxirane, [(triphenylmethoxy)methyl]- has been observed to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form polymers can impact the structural integrity and function of cellular components, leading to changes in cell behavior and activity . Additionally, its interactions with photoinitiators can result in the formation of reactive intermediates that may influence cellular processes.
Molecular Mechanism
The molecular mechanism of Oxirane, [(triphenylmethoxy)methyl]- involves its ability to undergo cationic photopolymerization. This process is initiated by the interaction of the compound with photoinitiators, leading to the formation of reactive cationic species . These species can then interact with other molecules, resulting in the formation of polymers. The compound’s structure allows it to bind with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxirane, [(triphenylmethoxy)methyl]- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to the compound can result in changes in cellular behavior and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Oxirane, [(triphenylmethoxy)methyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced polymer formation and improved cellular function. At higher doses, toxic or adverse effects may be observed . These effects can include cellular damage, disruption of metabolic processes, and changes in gene expression. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
Oxirane, [(triphenylmethoxy)methyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates. These intermediates can then participate in further biochemical reactions, leading to changes in metabolic flux and metabolite levels. The compound’s ability to undergo photopolymerization also plays a role in its metabolic pathways, as it can form stable polymers that influence cellular metabolism.
Transport and Distribution
The transport and distribution of Oxirane, [(triphenylmethoxy)methyl]- within cells and tissues are critical factors that determine its effectiveness. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall activity and function .
Subcellular Localization
Oxirane, [(triphenylmethoxy)methyl]- exhibits specific subcellular localization patterns that are essential for its activity. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its ability to influence cellular processes.
Propriétés
IUPAC Name |
2-(trityloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXUCMYFWZRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392731, DTXSID90869789 | |
| Record name | (R)-trityl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69161-59-7 | |
| Record name | (R)-trityl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



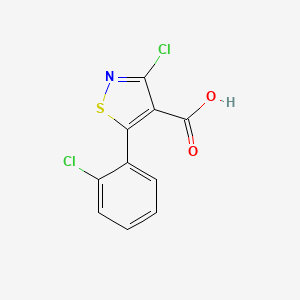
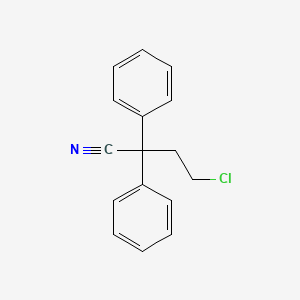
![2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1621576.png)
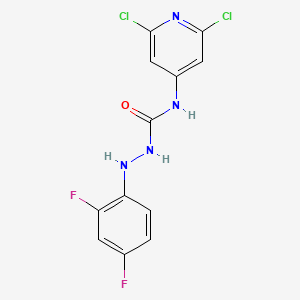
![2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621580.png)
![N1-[2-bromo-4-(tert-butyl)phenyl]-2-chloroacetamide](/img/structure/B1621581.png)
![3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1621584.png)
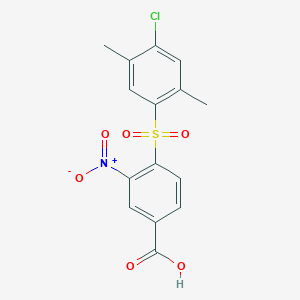

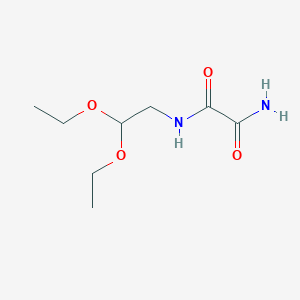
![1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B1621590.png)
![4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621591.png)
